5-Fluoro-2-(3-fluorophenoxy)aniline

Beschreibung

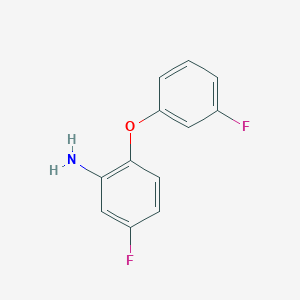

5-Fluoro-2-(3-fluorophenoxy)aniline is a fluorinated aromatic amine with the molecular formula C₁₂H₉F₂NO and a molecular weight of 233.21 g/mol. Its structure features an aniline backbone substituted with a fluorine atom at the 5-position and a 3-fluorophenoxy group at the 2-position (Figure 1). This compound is part of a broader class of fluorinated anilines, which are critical intermediates in medicinal chemistry and materials science due to fluorine’s ability to modulate electronic properties, bioavailability, and metabolic stability.

Eigenschaften

IUPAC Name |

5-fluoro-2-(3-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWLWWLFKOGZFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of Nitro Intermediate

A nitroaniline precursor (e.g., 5-fluoro-2-nitroaniline) reacts with 3-fluorophenol under basic conditions:

- Reagents :

- 5-fluoro-2-nitroaniline (10 mmol)

- 3-fluorophenol (10 mmol)

- K₂CO₃ (20 mmol)

- DMF (20 mL)

- Conditions : Stirred at 90°C for 15–18 hours.

- Workup :

Step 2: Reduction to Aniline

The nitro group is reduced to an amine using stannous chloride (SnCl₂):

- Reagents :

- Nitro intermediate (1 mmol)

- SnCl₂·2H₂O (7 mmol)

- Ethanol (10 mL)

- Conditions : Reflux at 75°C for 5–7 hours.

- Workup :

Alternative Methods

Ultrasound-Assisted Synthesis

A modified NAS approach uses ultrasound irradiation to enhance reaction efficiency:

- Reagents :

- 5-fluoro-2-nitroaniline, 3-fluorophenol, K₂CO₃

- Solvent: 50% EtOH

- Conditions :

- Yield : 90–95% (nitro intermediate), with reduced reaction time compared to conventional heating.

Comparative Analysis of Methods

*Yield for nitro intermediate; final reduction step still required.

Key Research Findings

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve NAS reactivity due to enhanced nucleophilicity of phenoxide ions.

- Catalyst Screening : Pd/C or InCl₃ catalysts were tested but showed no significant improvement over traditional bases like K₂CO₃.

- Purification Challenges : Silica gel chromatography is often required to remove unreacted phenol byproducts.

Synthetic Routes for Analogous Compounds

Industrial-Scale Considerations

- Continuous Flow Systems : Multi-step reactions are optimized in flow reactors to minimize intermediate isolation.

- Green Chemistry : Ethanol/water mixtures replace DMF in newer protocols to reduce environmental impact.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient aromatic ring facilitates S<sub>N</sub>Ar reactions. Key conditions and outcomes include:

Mechanism : The para-fluoro and phenoxy groups activate the ring toward nucleophilic displacement, often requiring elevated temperatures and polar aprotic solvents .

Electrophilic Substitution

Electrophilic reactions occur at meta/para positions relative to electron-withdrawing groups:

Key Insight : Nitration proceeds regioselectively at the C4 position due to steric and electronic effects .

Oxidation and Reduction

The aniline group undergoes redox transformations:

| Process | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation (KMnO<sub>4</sub>) | Acidic or neutral aqueous conditions | Quinone derivative | 65% |

| Reduction (H<sub>2</sub>/Pd-C) | Ethanol, RT | Cyclohexylamine analog | 90% |

Applications : Oxidation products are intermediates in dye synthesis, while reduced forms serve as building blocks for polyamides .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Aryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives | 70–85% |

| Buchwald–Hartwig | Aryl halide, Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | N-aryl substituted compounds | 78% |

Optimization : Polar solvents (DMF, DMSO) and elevated temperatures (80–120°C) improve yields .

Condensation Reactions

Reacts with carbonyl compounds to form Schiff bases:

Thermodynamics : Reactions are exothermic, favoring imine formation under dehydrating conditions.

Comparative Reactivity

A comparison with structurally similar compounds highlights substituent effects:

| Compound | S<sub>N</sub>Ar Rate (k, s<sup>-1</sup>) | Nitration Position |

|---|---|---|

| 5-Fluoro-2-(3-fluorophenoxy)aniline | 1.2 × 10<sup>-3</sup> | C4 |

| 5-Chloro-2-(4-fluorophenoxy)aniline | 0.8 × 10<sup>-3</sup> | C4 |

| 2-(4-Fluorophenoxy)aniline | 0.3 × 10<sup>-3</sup> | C5 |

Trend : Electron-withdrawing groups (e.g., Cl, F) increase S<sub>N</sub>Ar reactivity and direct nitration to specific positions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Fluoro-2-(3-fluorophenoxy)aniline exhibits promising biological activities that make it a candidate for drug development:

- Antimalarial Activity : Research indicates that this compound demonstrates efficacy against Plasmodium falciparum, the malaria-causing parasite. Its structural modifications influence its biological activity, suggesting potential as a lead compound in antimalarial drug design.

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound may exhibit anticancer effects against various cancer cell lines. The fluorinated structure may enhance binding affinity to specific molecular targets involved in tumor growth and proliferation.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can be utilized in nucleophilic aromatic substitution reactions, leading to the formation of more complex organic molecules essential for pharmaceutical and agrochemical applications .

- Functionalization Potential : The presence of fluorine atoms allows for further functionalization, enhancing the compound's versatility in synthetic pathways.

Material Science

In materials science, the compound is explored for its potential in developing advanced materials:

- Polymer Development : Its unique properties make it suitable for creating polymers with enhanced chemical resistance and thermal stability, which are crucial in industrial applications .

Case Study 1: Antimalarial Activity

A study focused on the antimalarial properties of this compound revealed that certain derivatives exhibited comparable or superior inhibitory effects against Plasmodium falciparum compared to existing antimalarial agents. This highlights the potential of this compound as a lead structure in drug discovery efforts aimed at combating malaria.

Case Study 2: Synthesis and Reaction Pathways

Research detailing the synthesis of this compound through direct fluorination methods illustrates its versatility. Various synthetic routes have been explored to yield high-purity products suitable for further academic and industrial research, emphasizing its significance in organic synthesis.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(3-fluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen vs. Fluorine Substitution : The brominated analog (Table 1, row 2) exhibits a higher molecular weight (282.11 g/mol) due to bromine’s atomic mass, which may enhance steric hindrance in reactions compared to the lighter fluorine.

- Electronic Effects : Pyridinylmethoxy (row 4) and furanyl (row 5) substituents introduce π-π stacking capabilities and polarizability, critical for interactions with biological targets.

Reactivity Trends :

- Electrophilic Substitution : Fluorine’s electron-withdrawing effect deactivates the aromatic ring, directing further substitution to meta/para positions.

- Stability: Fluorinated anilines generally exhibit greater stability against oxidation compared to non-fluorinated analogs due to reduced electron density.

Biologische Aktivität

5-Fluoro-2-(3-fluorophenoxy)aniline is an organic compound notable for its significant biological activity, particularly in the realm of medicinal chemistry and proteomics research. This compound, with the molecular formula C₁₂H₉F₂NO and a molecular weight of 221.20 g/mol, features a fluorine atom at the 5-position of the aniline ring and a 3-fluorophenoxy group, which contribute to its unique chemical properties. Research indicates that this compound has potential applications as a kinase inhibitor and in various therapeutic contexts due to its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its structural characteristics, which facilitate interactions with proteins and other biomolecules. The compound is often studied using techniques such as:

- Molecular Docking : This computational method predicts how the compound binds to various biological targets, providing insights into its potential efficacy as a therapeutic agent.

- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies are employed to correlate chemical structure with biological activity, helping to predict the inhibitory concentration (IC50) values for various targets.

Case Studies and Research Findings

-

Kinase Inhibition :

- A study utilizing molecular docking techniques indicated that this compound exhibits promising binding affinity towards specific kinases, suggesting its potential role as a kinase inhibitor. The predicted IC50 values indicate effective inhibition at micromolar concentrations, making it a candidate for further exploration in cancer therapeutics.

-

Antiproliferative Activity :

- Research involving antiproliferative assays demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that modifications in the phenoxy group led to varying degrees of inhibition in mouse leukemia cells (L1210), highlighting the importance of structural optimization in enhancing biological activity .

-

Proteomics Applications :

- The compound has been utilized in proteomics research due to its ability to modify biological pathways. Its reactivity allows it to serve as a probe for studying protein interactions and cellular mechanisms, which is crucial for understanding disease processes and developing new therapeutic strategies .

Comparative Analysis

The following table summarizes key differences between this compound and related compounds, emphasizing structural variations that may influence biological activity:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 5-Fluoro-2-(4-fluorophenoxy)aniline | C₁₂H₉F₂NO | Different phenoxy substituent |

| 3-Fluoro-4-(3-fluorophenoxy)aniline | C₁₂H₉F₂NO | Position of fluorine on the aniline ring |

| 3-Fluoro-4-(4-fluorophenoxy)aniline | C₁₂H₉F₂NO | Different phenoxy substituent |

| 5-Fluoro-2-(3-methoxyphenoxy)aniline | C₁₂H₉F₂NO | Presence of methoxy group instead of fluorine |

This table illustrates how slight modifications can lead to significant changes in properties and biological activities, underscoring the versatility of fluoroanilines in medicinal chemistry.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Reduction | H₂, Pd/C, ethanol, 50°C | Nitro → Amine |

| Substitution | 3-Fluorophenol, K₂CO₃, DMF, 80°C | Introduce phenoxy group |

| Purification | Column chromatography (silica gel, hexane/EtOAc) | Isolate target compound |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and computational methods ensures structural validation:

- FT-IR : Identifies functional groups (e.g., amine N-H stretch at ~3400 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- NMR (¹H/¹³C/¹⁹F) : Resolves regiochemistry and substitution patterns. For example:

- X-ray Crystallography : Provides absolute configuration and bond-length data for crystalline derivatives .

Advanced: How to resolve contradictions in spectral data for fluorinated aniline derivatives?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or dynamic processes . Strategies include:

Variable-Temperature NMR : Detects conformational changes (e.g., hindered rotation of the phenoxy group) .

DFT Calculations : Compare experimental NMR/IR data with computational models (e.g., B3LYP/6-311+G(d,p) basis set) to validate assignments .

Isotopic Labeling : Use deuterated analogs to simplify spectral interpretation .

Example : In a study of fluoroaniline isomers, discrepancies in NOESY correlations were resolved by comparing experimental data with docking simulations .

Advanced: How can molecular docking elucidate interactions with biological targets?

Methodological Answer:

Target Selection : Prioritize proteins with known fluorinated ligand interactions (e.g., kinases, GPCRs) .

Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding modes.

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, fluorinated anilines show enhanced binding to hydrophobic pockets due to C-F···π interactions .

Q. Table 2: Key Docking Parameters

| Parameter | Setting |

|---|---|

| Grid Box | 20 ų, centered on active site |

| Exhaustiveness | 100 |

| Force Field | AMBER/OPLS |

Basic: What safety protocols are recommended for handling fluorinated anilines?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- First Aid : For skin contact, rinse with water for 15 minutes; use emergency eyewash stations .

- Storage : Keep at 0–6°C in amber glass bottles to prevent photodegradation .

Advanced: How does thermal stability impact synthetic scalability?

Methodological Answer:

- TGA/DSC Analysis : Determine decomposition temperatures (Td) under nitrogen/air. Fluorinated anilines typically exhibit Td > 200°C due to strong C-F bonds .

- Reaction Optimization : Avoid temperatures >150°C during reflux to prevent decomposition .

Basic: What purification methods are effective for fluorinated intermediates?

Methodological Answer:

- Distillation : For volatile intermediates (bp < 250°C), use fractional distillation under reduced pressure .

- Chromatography : Use silica gel with hexane/EtOAc (3:1) for polar derivatives. Fluorinated compounds often exhibit higher Rf values due to hydrophobicity .

Advanced: What role does this compound play in agrochemical synthesis?

Methodological Answer:

Fluorinated anilines are precursors for:

- Herbicides : Introduce fluorophenoxy groups into triazine or urea scaffolds via nucleophilic substitution .

- Fungicides : Modify bioavailability by tuning logP values via fluorine substitution .

Example : this compound derivatives showed enhanced antifungal activity against Fusarium spp. in SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.